molecular formula C17H16N4O B8043303 (1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one

(1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one

Cat. No.: B8043303
M. Wt: 292.33 g/mol
InChI Key: CHHXSSQHPJDZSR-SILNSSARSA-N
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Description

(1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

(1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: It is being explored for its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 63015: Known for its structural similarity and similar applications.

    CID 63014: Another compound with comparable properties and uses.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

(1Z)-1-benzyl-6,8-dihydro-5H-2,3,5,6-benzotetrazecin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17-11-14-8-4-5-9-15(14)16(20-18-12-19-21-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,18,19)(H,21,22)/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHXSSQHPJDZSR-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NN=CNNC1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=N\N=CNNC1=O)/CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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